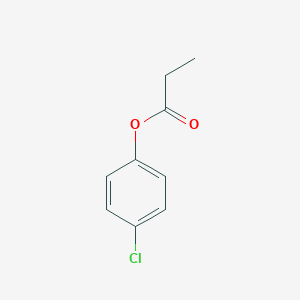
2-Bromo-2-fluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-fluoropropanoic acid is an organic compound with the molecular formula C3H4BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-fluoropropanoic acid typically involves the halogenation of propanoic acid derivatives. One common method is the bromination of 2-fluoropropanoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-2-fluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-fluoropropanoic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids with additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: 2-Fluoropropanoic acid derivatives.
Reduction: 2-Fluoropropanoic acid.
Oxidation: Higher oxidized carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-fluoropropanoic acid involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms makes it a versatile reagent for modifying other molecules. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its halogen atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of the compound in different environments.
Comparación Con Compuestos Similares
2-Fluoropropanoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-2-nitropropanoic Acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.
2-Bromo-3-fluoropropanoic Acid: The fluorine atom is positioned differently, affecting its reactivity and applications.
Uniqueness: 2-Bromo-2-fluoropropanoic acid is unique due to the simultaneous presence of bromine and fluorine atoms on the same carbon atom. This dual halogenation imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
2-bromo-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGOWVITUUIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473465 |
Source


|
| Record name | 2-bromo-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132629-22-2 |
Source


|
| Record name | 2-bromo-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














